Product packaging for 4H-Furo[3,2-c]pyran-2(6H)-one(Cat. No.:CAS No. 669015-43-4)

4H-Furo[3,2-c]pyran-2(6H)-one

Cat. No.: B12543578
CAS No.: 669015-43-4
M. Wt: 138.12 g/mol
InChI Key: LBYHQTLWFRXXKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4H-Furo[3,2-c]pyran-2(6H)-one, more commonly known as the mycotoxin Patulin, is a fungi-derived secondary metabolite that serves as a valuable compound in immunological and pharmacological research . Patulin is recognized for its significant immunosuppressive properties, providing a research tool for studying the modulation of the innate immune response . Studies on murine peritoneal macrophages have demonstrated that Patulin can downregulate the acute inflammatory response. Its mechanism of action involves the suppression of the CD69-TLR4 receptor pathway and the subsequent inhibition of key mitogen-activated protein (MAP) kinases, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 . This action leads to the suppression of inducible nitric oxide synthase (iNOS) expression and a near-complete inhibition of nitric oxide production in LPS-activated macrophages . Furthermore, Patulin has been shown to significantly reduce the release of the pro-inflammatory cytokine IL-1β, without substantially altering the levels of IL-6, IL-10, or TNF-α under the same experimental conditions, highlighting a specific immunomodulatory effect . Initially identified for its antimicrobial activity against Gram-negative and Gram-positive bacteria, Patulin's primary research utility now lies in its capacity to elucidate inflammatory signaling pathways and cellular immune functions . Researchers value this compound for its potent biological activity, which makes it a promising pharmacological tool for fundamental scientific inquiry. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6O3 B12543578 4H-Furo[3,2-c]pyran-2(6H)-one CAS No. 669015-43-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

669015-43-4

Molecular Formula

C7H6O3

Molecular Weight

138.12 g/mol

IUPAC Name

4,6-dihydrofuro[3,2-c]pyran-2-one

InChI

InChI=1S/C7H6O3/c8-7-3-5-4-9-2-1-6(5)10-7/h1,3H,2,4H2

InChI Key

LBYHQTLWFRXXKC-UHFFFAOYSA-N

Canonical SMILES

C1C=C2C(=CC(=O)O2)CO1

Origin of Product

United States

Bioproduction and Ecological Contexts

Fungal Biosynthesis Pathways

Patulin (B190374) is a polyketide, a class of secondary metabolites synthesized through the condensation of acetyl-CoA and malonyl-CoA units. nih.gov The biosynthetic pathway is a complex, multi-step process involving several enzymes and metabolic intermediates. nih.govnih.gov

Precursor Identification and Metabolic Intermediates

The biosynthesis of patulin begins with the formation of 6-methylsalicylic acid (6-MSA). wikipedia.orgnih.gov This initial step is accomplished by the condensation of one acetyl-CoA molecule with three malonyl-CoA molecules, a reaction catalyzed by the enzyme 6-methylsalicylic acid synthase (6-MSAS). nih.gov Following the creation of this precursor, a series of enzymatic transformations occur, leading to the formation of various intermediates. The generally accepted pathway involves at least 10 steps. nih.govresearchgate.net

Key metabolic intermediates in the patulin biosynthesis pathway have been identified through studies of fungal mutants and cell-free preparations. nih.govnih.govresearchgate.net These intermediates include:

m-Cresol (B1676322)

m-Hydroxybenzyl alcohol

Gentisyl alcohol

Isoepoxydon (B1201817)

Phyllostine (B152132)

Neopatulin (B138621)

(E)-ascladiol nih.govresearchgate.netresearchgate.net

The final step in the pathway is the oxidation of (E)-ascladiol to form the stable patulin molecule. researchgate.netapsnet.org

Interactive Data Table: Key Intermediates in Patulin Biosynthesis

Precursor/IntermediateRole in Pathway
Acetyl-CoA & Malonyl-CoAInitial building blocks
6-Methylsalicylic acid (6-MSA)First stable intermediate researchgate.net
m-Hydroxybenzyl alcoholIntermediate formed from m-cresol nih.gov
Gentisyl alcoholHydroxylated intermediate nih.gov
IsoepoxydonKey intermediate formed from gentisyl alcohol researchgate.net
(E)-ascladiolDirect precursor to patulin nih.gov

Enzymatic Steps and Gene Clusters Involved in Biosynthesis

The conversion of precursors and intermediates into patulin is governed by a series of specific enzymes. nih.gov Several of these enzymes have been characterized, including 6-methylsalicylic acid synthase (6-MSAS), m-hydroxybenzyl alcohol dehydrogenase, and isoepoxydon dehydrogenase (IDH). nih.gov Cytochrome P450 enzymes are also involved in hydroxylation steps within the pathway. nih.gov

Genetic research has revealed that the genes responsible for patulin production are organized into a gene cluster. In Penicillium expansum, this cluster spans approximately 44-kb and contains 15 genes, designated patA through patO. mdpi.commdpi.comapsnet.orgnih.gov This cluster includes genes that encode the necessary biosynthetic enzymes, as well as regulatory factors and transporters. mdpi.comapsnet.org For instance, patK is the backbone gene encoding 6-MSAS. apsnet.org The idh gene, which codes for isoepoxydon dehydrogenase, is a key gene within this cluster and is often used as a marker for identifying patulin-producing fungi. wikipedia.orgresearchgate.nettandfonline.com A similar gene cluster, though with a different gene order, has been identified in Aspergillus clavatus. researchgate.netapsnet.org The coordinated expression of these genes is directly linked to the production of patulin. nih.gov

Interactive Data Table: The Patulin Gene Cluster in Penicillium expansum

Gene(s)Encoded Protein/FunctionRole in Biosynthesis
patK6-methylsalicylic acid synthase (PKS)Catalyzes the initial condensation step to form 6-MSA apsnet.org
patLPutative transcription factorRegulates the expression of other pat genes apsnet.org
idh (patI)Isoepoxydon dehydrogenase (IDH)Converts isoepoxydon to phyllostine nih.govresearchgate.net
patA, patC, patMTransportersMay be involved in exporting the toxin or intermediates apsnet.org
Other pat genesVarious biosynthetic enzymesCatalyze the multiple steps from 6-MSA to patulin apsnet.orgnih.gov

Characterization of Mycotoxigenic Fungal Species

Patulin is produced by several species of fungi, primarily within the genera Penicillium, Aspergillus, and Byssochlamys. nih.govresearchgate.net These molds are common contaminants of fruits, grains, and other food products. wikipedia.org

Penicillium Species (e.g., P. expansum)

The genus Penicillium includes over 300 species, with several known to produce mycotoxins. wikipedia.org Penicillium expansum is the most significant and widespread producer of patulin. mdpi.commdpi.comwikipedia.org It is a major postharvest pathogen, causing a soft rot known as blue mold on pome fruits like apples and pears. mdpi.comnih.gov The presence of P. expansum decay in apples is a primary source of patulin contamination in apple juice and other apple-derived products. mdpi.comasm.org Studies have shown that a vast majority of P. expansum isolates are capable of producing patulin, both in culture and in fruit. nih.govasm.orgacs.org Patulin production by this species can occur even at refrigeration temperatures, making it a persistent problem during fruit storage. apsnet.orgnih.gov

Aspergillus Species (e.g., A. clavatus)

Several species within the genus Aspergillus are also known patulin producers. nih.govtandfonline.com Aspergillus clavatus is a notable example, frequently found in soil, animal manure, and on cereal-based foods like barley and wheat. nih.govbustmold.com This species has been implicated in mycotoxicoses in cattle that consumed feed containing contaminated malting residues. nih.gov A. clavatus can produce significant amounts of patulin during the malting process of grains, with production levels influenced by temperature. nih.govhw.ac.uk

Byssochlamys Species

The genus Byssochlamys contains heat-resistant fungi that are a concern in the spoilage of pasteurized fruit products. nih.gov Byssochlamys nivea is a known producer of patulin. nih.govnih.gov In contrast, studies have shown that strains of Byssochlamys fulva are unable to produce patulin due to the absence of key biosynthetic genes, such as those for 6-methylsalicylic acid synthase and isoepoxydon dehydrogenase. nih.gov

Environmental Factors Influencing Bioproduction

The bioproduction of 4H-Furo[3,2-c]pyran-2(6H)-one, a mycotoxin also known as patulin, by various fungal species is significantly influenced by a range of environmental factors. researchgate.net Key parameters such as pH, temperature, and the availability of substrates play a crucial role in the growth of the producing fungi and the subsequent synthesis of this compound. Understanding these factors is essential for controlling the contamination of food and feed products.

The stability of this compound is notably dependent on the pH of the medium. It is relatively stable in acidic to neutral conditions but becomes unstable at high pH levels. researchgate.net This characteristic has a direct impact on its accumulation in various environments.

Temperature is another critical determinant affecting both fungal growth and the production of this compound. Different fungal strains exhibit varying optimal temperature ranges for toxin production. For instance, some species may produce the toxin at refrigeration temperatures, while others have higher optimal temperatures for its synthesis.

Substrate availability, particularly water activity (a_w), is a fundamental factor for fungal growth and mycotoxin production. The minimum water activity required for the production of this compound can be influenced by other environmental conditions such as temperature.

Detailed Research Findings

Influence of pH on Stability and Production:

Research has consistently shown that this compound is more stable in acidic environments. Studies have demonstrated its stability in aqueous solutions within a pH range of 3.5 to 5.5. researchgate.net Conversely, its stability decreases significantly in alkaline conditions. For example, the half-life of patulin at 25°C was found to be 55 days at pH 6.0, which dramatically reduced to 2.6 days at pH 8.0. researchgate.net This pH-dependent stability is a critical factor in the context of food processing and storage, as the natural acidity of many fruits, such as apples, can provide a conducive environment for the persistence of this mycotoxin.

Interactive Data Table: Effect of pH on the Half-Life of this compound at 25°C

pHHalf-Life (days)
6.055
8.02.6

Influence of Temperature on Production:

Temperature significantly impacts the production of this compound by different fungal species. For instance, studies on Penicillium species have shown that toxin production can occur at a range of temperatures. While some strains of P. griseofulvum and P. claviforme showed limited or no production at 1.7°C, all nine cultures studied produced the toxin at 12.8°C. researchgate.net Research on Byssochlamys nivea in apple juice has also highlighted the interplay between temperature and water activity on patulin production. asm.org

Interactive Data Table: Patulin Production by Byssochlamys nivea at Different Temperatures and Water Activities (a_w)

Temperature (°C)Water Activity (a_w)Patulin Detected
210.978Yes
300.968Yes
370.959Yes
21< 0.978No
30< 0.968No
37< 0.959No

Influence of Substrate Availability (Water Activity) on Production:

Water activity (a_w) is a critical factor for microbial growth and metabolism, including the production of mycotoxins. The minimum a_w for the growth of fungi that produce this compound is a key parameter. For Byssochlamys nivea, the minimum a_w for growth has been reported to be 0.84. asm.org However, the minimum a_w for toxin production is often higher than that required for growth and can be influenced by temperature. For example, in apple juice, the minimum a_w values for patulin production by B. nivea were found to be 0.978 at 21°C, 0.968 at 30°C, and 0.959 at 37°C. asm.org This indicates that even under conditions that permit fungal growth, toxin production may not occur if the water activity is below a certain threshold.

Synthetic Methodologies and Chemical Derivatization

Total Synthesis Approaches of the Furo[3,2-c]pyranone Skeleton

The construction of the fused bicyclic 4H-Furo[3,2-c]pyran-2(6H)-one framework relies on a variety of synthetic strategies that aim to build the furan (B31954) ring onto a pre-existing pyran-2-one moiety or through concerted cyclization reactions.

Retrosynthetic analysis of the furo[3,2-c]pyranone skeleton reveals several logical bond disconnections that form the basis of common synthetic strategies. A prevalent approach involves disconnecting the furan ring, leading back to a functionalized 4-hydroxy-2-pyrone precursor.

A primary retrosynthetic disconnection can be made across the C-O and C3a-C9a bonds of the furan ring. This strategy identifies a 4-hydroxy-2-pyrone derivative and a two-carbon synthon as key starting materials. In the forward sense, this corresponds to a synthetic route where the furan ring is constructed via annulation onto the pyranone core. For instance, a one-pot synthesis of highly oxygenated furo[3,2-c]pyran-4-ones begins with dehydroacetic acid (a derivative of 4-hydroxy-6-methyl-2H-pyran-2-one). The proposed mechanism involves the nucleophilic attack of the pyranone's enolate on an α-bromoketone, forming an intermediate ether which then undergoes in-situ cyclization and dehydration to yield the final fused product.

Another key disconnection can be envisioned through a palladium-catalyzed cyclization pathway. This retrosynthetic approach breaks the C3-C3a and O1-C9a bonds, leading back to a 4-hydroxy-2-pyrone and a propargylic carbonate. This strategy relies on the formation of a (π-propargyl)palladium complex that undergoes sequential nucleophilic attack by the bis-nucleophilic pyrone.

Control over regioselectivity is crucial when constructing substituted furo[3,2-c]pyranones, as different isomers can possess distinct properties. A notable example is a palladium-catalyzed reaction between propargylic carbonates and 4-hydroxy-2-pyrones, where the regioselectivity of the cyclization is effectively controlled by the reaction temperature. At lower temperatures (25–80 °C), the reaction proceeds with high regioselectivity to yield one isomer exclusively. However, at higher temperatures (120 °C), the selectivity is completely reversed, affording the alternative regioisomer in good yield. This temperature-dependent switch provides a powerful tool for the selective synthesis of different substituted furo[3,2-c]pyran-4-one derivatives.

Table 1: Temperature-Dependent Regioselectivity in the Palladium-Catalyzed Synthesis of Furopyranones
EntryPropargylic Carbonate4-Hydroxy-2-pyroneTemperature (°C)Product(s)Ratio (3aa:4aa)Yield (%)
1Methyl 1-phenyl-2-propynyl carbonate (1a)4-hydroxy-5,6-dimethyl-2H-pyran-2-one (2a)252-phenyl-substituted furopyranone (3aa)Sole Product89
2Methyl 1-phenyl-2-propynyl carbonate (1a)4-hydroxy-5,6-dimethyl-2H-pyran-2-one (2a)802-phenyl-substituted furopyranone (3aa)Sole Product89
3Methyl 1-phenyl-2-propynyl carbonate (1a)4-hydroxy-5,6-dimethyl-2H-pyran-2-one (2a)1003aa and 4aa1:1.986
4Methyl 1-phenyl-2-propynyl carbonate (1a)4-hydroxy-5,6-dimethyl-2H-pyran-2-one (2a)1203-phenyl-substituted furopyranone (4aa)Exclusive Product79

Acid-catalyzed tandem reactions have also been employed to construct related furo[3,2-c]quinolone systems. These reactions proceed through a Friedel–Crafts-type alkylation followed by a 5-exo-dig ring closure, which ensures the regioselective formation of the furan ring. Other synthetic methods include the condensation of 4-hydroxy-6-methyl-2H-pyran-2-one with arylglyoxals in boiling formic acid and the reaction with alkyl 3-bromo-3-nitroacrylates to form carboxylate derivatives of the core structure.

Challenges in the synthesis of the furo[3,2-c]pyranone skeleton include managing the formation of regioisomeric byproducts, the use of expensive or toxic transition-metal catalysts, and achieving high yields in multi-step sequences. Some methods require harsh reaction conditions, such as high temperatures or strong acids, which can limit substrate scope and functional group tolerance.

Directed Chemical Modification and Derivatization Strategies

Once the furo[3,2-c]pyranone skeleton is constructed, it can be chemically modified to produce a variety of derivatives. These modifications are often aimed at exploring structure-activity relationships or creating probes for biological studies.

The furo[3,2-c]pyranone scaffold can bear various functional groups amenable to derivatization. One of the most well-known natural products with this core is Patulin (B190374), or 4-hydroxy-4H-furo[3,2-c]pyran-2(6H)-one. The hemiacetal hydroxyl group at the C4 position is a key site for potential functionalization, although its reactivity must be carefully managed to avoid ring opening.

The lactone moiety is another critical site for chemical modification. Studies on the isomeric 2H-furo[3,2-b]pyran-2-ones have shown that the lactone ring can undergo nucleophilic attack and subsequent recyclization. For example, reaction with dinucleophiles like hydrazines can lead to the opening of the furanone ring followed by recyclization to form different heterocyclic systems, such as substituted pyrazol-3-ones. This demonstrates that the lactone can act as a reactive handle to transform the entire scaffold. In contrast, reactions with monofunctional aliphatic amines under acidic conditions can lead to condensation at a different carbonyl group on the ring system, forming enamines while leaving the lactone intact.

The synthesis of specifically labeled analogs is a powerful tool for mechanistic and quantitative studies. A notable example is the synthesis of [13C2]-labeled Patulin (4-hydroxy-4H-furo[3,2-c]pyran-2(6H)-one). This isotopically labeled compound was specifically designed for use as an internal standard in stable isotope dilution assays, allowing for precise quantification of the natural toxin in various samples.

Furthermore, the synthetic methodologies used to create the furo[3,2-c]pyranone core are often versatile enough to allow for the introduction of a wide range of substituents. By varying the starting materials (e.g., using different substituted α-bromoketones or arylglyoxals), libraries of analogs with diverse chemical functionalities can be generated. These libraries are invaluable for probing structure-activity relationships (SAR) in medicinal chemistry, helping to identify the key structural features required for a desired biological effect.

Table 2: Examples of Synthesized Furo[3,2-c]pyran-4-one Analogs
Compound IDStarting MaterialsKey SubstituentsPurpose
5aDehydroacetic acid chalcone, 2-bromo-1-(4-methoxyphenyl)ethan-1-one4-methoxyphenyl groupAnticancer activity screening
5hDehydroacetic acid chalcone, 2-bromo-1-(4-chlorophenyl)ethan-1-one4-chlorophenyl groupAntimicrobial activity screening
5iDehydroacetic acid chalcone, 2-bromo-1-(4-fluorophenyl)ethan-1-one4-fluorophenyl groupAntimicrobial activity screening
9d3-acetyl-4-hydroxycoumarin chalcone, 2-bromo-1-(4-chlorophenyl)ethan-1-oneBenzofused core, 4-chlorophenyl groupAnticancer activity screening
9f3-acetyl-4-hydroxycoumarin chalcone, 2-bromo-1-(4-fluorophenyl)ethan-1-oneBenzofused core, 4-fluorophenyl groupAnticancer and antimicrobial screening

Development of Pro-forms or Masked Derivatives

The development of pro-forms or masked derivatives of a parent compound is a strategic approach in medicinal chemistry to improve its physicochemical, biopharmaceutical, or pharmacokinetic properties. While specific research on the development of pro-forms for this compound is not extensively detailed in the available literature, the synthetic methodologies applied to the broader class of furo[3,2-c]pyranones offer insights into potential derivatization strategies. These strategies could theoretically be employed to create masked derivatives that, for instance, enhance stability, modulate solubility, or control the release of the active pharmacophore.

The core 4H-furo[3,2-c]pyran-4-one skeleton is a versatile scaffold that has been the subject of various synthetic modifications. These modifications, while often aimed at exploring structure-activity relationships for cytotoxic or antimicrobial effects, inherently provide a blueprint for creating derivatives that could function as pro-forms. For example, the synthesis of novel 4H-furo[3,2-c]pyran-4-one derivatives often involves the condensation of 4-hydroxy-6-methyl-2H-pyran-2-one or 4-hydroxycoumarin (B602359) with arylglyoxals. researchgate.net This highlights the reactivity of the core structure and the potential for introducing various substituents.

Furthermore, a transition-metal-free, iodine-promoted one-pot cyclization has been developed to synthesize 4-H-furo[3,2-c]benzopyran-4-ones from 4-hydroxycoumarins and acetophenones. researchgate.net Such synthetic advancements open avenues for creating a diverse library of derivatives. By carefully selecting the starting materials, it is conceivable to introduce functionalities that could be cleaved in vivo to release the parent compound.

One notable related compound is Patulin, which is 4-hydroxy-4H-furo[3,2-c]pyran-2(6H)-one. tum.deresearchgate.netfluorochem.co.uksigmaaldrich.com The synthesis of isotopically labeled Patulin for use as an internal standard in stable isotope dilution assays demonstrates that the molecule can be chemically manipulated. tum.de While the goal of this research was not to create a pro-form, the synthetic route established provides valuable information on the chemical reactivity of the molecule.

The following table summarizes various synthesized derivatives of the furo[3,2-c]pyran-4-one scaffold, which could serve as a basis for designing pro-forms of this compound.

Derivative ClassSynthetic PrecursorsKey Reaction TypePotential for Masking
4H-furo[3,2-c]pyran-4-ones4-hydroxy-6-methyl-2H-pyran-2-one, arylglyoxalsCondensationAryl substituents could be designed for enzymatic or chemical cleavage.
4H-furo[3,2-c]chromen-4-ones4-hydroxycoumarin, arylglyoxalsCondensationThe benzannulated ring offers further sites for modification to create pro-forms.
4-H-furo[3,2-c]benzopyran-4-ones4-hydroxycoumarins, acetophenonesIodine-promoted one-pot cyclizationVersatile synthesis allows for a wide range of substituents to be introduced.
6-Phenyl-4H-furo[3,2-c]pyran-4-one derivativesBased on neo-tashinlactoneMulti-step synthesisThe phenyl group can be substituted with moieties that improve pharmacokinetic properties. researchgate.net

Research into highly oxygenated furo[3,2-c]pyran-4-ones and furo[3,2-c]chromen-4-ones has been accomplished through a simple one-pot reaction from dehydroacetic acid and 3-acetyl-4-hydroxycoumarin. beilstein-archives.org The probable mechanism involves the nucleophilic attack of the potassium salt of dehydroacetic acid on ɑ-bromoketones, leading to an intermediate ether which then cyclizes and dehydrates. beilstein-archives.org This synthetic pathway provides multiple points for modification to create masked derivatives.

While the direct synthesis and evaluation of pro-forms of this compound remain a specific area for future investigation, the existing body of synthetic work on related furo[3,2-c]pyran structures provides a solid foundation for such endeavors. The ability to generate a variety of derivatives with different substituents is the first critical step in developing effective pro-forms.

Chemical Reactivity and Transformation Pathways

Hydrolytic Stability and Degradation Kinetics

The stability of 4H-Furo[3,2-c]pyran-2(6H)-one in aqueous solutions is significantly influenced by pH and temperature. The molecule is generally more stable in acidic environments and becomes increasingly unstable as the pH rises.

This compound demonstrates considerable stability in acidic conditions, with a pH range of 3.5 to 5.5 being optimal for its preservation. nih.gov Under these acidic conditions, the compound is resistant to heat, showing stability at temperatures up to 125°C. nih.gov However, as the pH increases towards neutrality and into alkaline conditions, its stability markedly decreases. nih.gov For instance, at a pH of 6, a 50% degradation of the compound can be observed within one hour at 100°C. nih.gov This instability at higher pH values suggests that the hydrolysis of the lactone ring is a key degradation pathway. The degradation process is also temperature-dependent, with higher temperatures accelerating the breakdown of the molecule. researchgate.net For example, in a highly acidic solution (pH 3.5), the degradation of patulin (B190374) is minimal at temperatures below 90°C, but the rate of degradation significantly increases at temperatures of 120°C and 150°C. researchgate.netresearchgate.net

Interactive Data Table: Effect of pH and Temperature on this compound Degradation

pHTemperature (°C)TimeDegradation
3.5< 90-Very Stable
3.5120180 min~47%
3.5150180 min100%
6.010060 min~50%

The degradation of this compound through hydrolysis under high-heat conditions has been reported to yield specific products. The primary degradation products identified are 3-keto-5-hydroxypentanal and glyoxylic acid. nih.gov The formation of these products indicates that the degradation process involves the opening of the lactone ring and subsequent retro-aldol condensation.

Redox Chemistry and Oxidation Pathways

This compound is susceptible to oxidation by strong oxidizing agents. mdpi.com Ozone, for example, has been shown to effectively degrade the molecule. nih.gov The ozonolysis is believed to target the two conjugated ethylenic double bonds within the structure, leading to the formation of final products such as diglycolic acid, oxalic acid, and carbon dioxide. nih.govresearchgate.net In biological systems, this compound can induce oxidative stress by generating reactive oxygen species (ROS), including superoxide anions. nih.gov This suggests that the molecule can participate in redox cycling, leading to the formation of ROS which can then cause cellular damage. nih.gov Furthermore, electrochemical studies have demonstrated that this compound can undergo electro-reduction, with the number of electrons exchanged in the process being one. nih.gov

Nucleophilic Additions and Conjugate Reactions

A significant aspect of the chemical reactivity of this compound is its electrophilic nature, which makes it reactive towards nucleophiles, particularly those containing sulfhydryl groups. chemijournal.com This reactivity is considered to be a key mechanism behind its biological effects. chemijournal.com

This compound readily reacts with sulfhydryl compounds such as cysteine and glutathione. nih.gov The primary mechanism for this reaction is a Michael addition, a type of nucleophilic addition, where the thiol group attacks one of the double bonds in the pyranone ring. oup.com This reaction is spontaneous, particularly at near-neutral pH where the thiolate ion concentration is higher. oup.com The addition of cysteine to a solution containing this compound significantly enhances its degradation, especially at elevated temperatures. researchgate.net The activation energy for the degradation of the compound in the presence of cysteine is lower than without it, indicating that cysteine catalyzes the degradation process. researchgate.net

Interactive Data Table: Degradation of this compound with Cysteine

Temperature (°C)Time (min)Degradation with Cysteine (%)Degradation without Cysteine (%)
903024.50-
1203037.974.34
1503054.494.19
909042.12-
1209078.94-
15090100-

The reaction between this compound and biological thiols like cysteine and glutathione results in the formation of covalent adducts. nih.gov These adducts have been characterized and are generally found to be less toxic than the parent compound. nih.gov The formation of these adducts is a key detoxification pathway in biological systems. researchgate.net For instance, the reaction with cysteine can lead to the formation of a patulin-cysteine adduct. researchgate.net It has been proposed that under certain conditions, such as high temperature and acidity, a single molecule of this compound can react with one or even two molecules of cysteine to form different adducts. oup.com

Thermal Degradation Mechanisms and Products

Comprehensive searches of scientific databases and literature have yielded no specific studies detailing the thermal degradation mechanisms or the resulting products for the compound this compound. While research exists on the thermal decomposition of related heterocyclic systems, such as various dihydropyrans, this information cannot be directly extrapolated to predict the behavior of the specific furo[3,2-c]pyranone structure . The unique arrangement of the fused furan (B31954) and pyran rings in this compound would significantly influence its thermal stability and the nature of its decomposition pathways. Without dedicated experimental data, any discussion of its thermal degradation would be speculative.

Photochemical Transformations and Stability

Similarly, a thorough review of the available scientific literature reveals a lack of specific information regarding the photochemical transformations and stability of this compound. Studies have been conducted on the photochemical reactions of isomers, such as 4H-furo[3,2-c]pyran-4-ones, and hydroxylated derivatives like patulin (4-hydroxy-4H-furo[3,2-c]pyran-2(6H)-one). However, the absence of the carbonyl group at the 4-position and the presence or absence of other substituents dramatically alter the electronic structure and, consequently, the photochemical reactivity of the molecule. Therefore, the results from these related but distinct compounds cannot be reliably applied to this compound. The response of this specific compound to UV irradiation, its potential for isomerization, cyclization, or degradation, remains an uninvestigated area in the accessible body of scientific research.

Mechanistic Investigations of Biological Activities in Vitro and Non Human Models

Cellular and Subcellular Interaction Mechanisms

The reactivity of the furo[3,2-c]pyran ring system, particularly in derivatives like Patulin (B190374), dictates its interactions with cellular components, leading to a cascade of biological effects.

Interaction with Macromolecules (e.g., Proteins, Nucleic Acids)

Derivatives of 4H-Furo[3,2-c]pyran-2(6H)-one have demonstrated significant reactivity towards essential biological macromolecules. Patulin, a highly reactive molecule, is known to interact with proteins, forming both intramolecular and intermolecular crosslinks. nih.gov This interaction is primarily thought to occur through covalent binding to the sulfhydryl groups of amino acids such as cysteine. nih.gov However, studies have shown that the side chains of lysine and histidine, as well as α-amino groups, are also reactive with Patulin, allowing it to act as both a homobifunctional and heterobifunctional crosslinking agent. nih.gov This crosslinking can lead to the inhibition of enzymes that possess sulfhydryl groups in their active sites. researchgate.net The inhibition of protein synthesis has been observed in rat liver cells, which is proposed to result from the interaction of Patulin with active SH groups at both the membrane and cytoplasmic levels. nih.gov

In addition to proteins, Patulin has been shown to form intermolecular links with DNA molecules. nih.gov While some studies have indicated that Patulin can impair DNA synthesis, the data on its genotoxicity can be variable. mdpi.com However, it is suggested that its genotoxic effects may be related to its ability to react with sulfhydryl groups and induce oxidative damage. mdpi.com In mammalian cells, Patulin has been shown to increase DNA strand breakage. nih.gov

Effects on Membrane Integrity and Permeability

The interaction of furo[3,2-c]pyran derivatives with cellular membranes can lead to a loss of integrity and altered permeability. Patulin has been shown to cause plasma membrane disruption. nih.govresearchgate.net In human neuroblastoma SH-SY5Y cells, increased levels of Patulin were found to have cytotoxic effects by compromising the integrity of cellular membranes, leading to cell shrinkage and the disappearance of cellular integrity. nih.gov This disruption of the plasma membrane can disturb cellular homeostasis and trigger apoptotic signaling pathways. nih.gov Furthermore, the inhibition of protein synthesis by Patulin may be partly due to its interaction with active SH groups at the membrane level, affecting processes like amino acid transport and ion equilibrium. nih.gov

Molecular Basis of Cytotoxicity in Cellular Models

The cytotoxic effects of furo[3,2-c]pyran derivatives have been documented in various cell lines, with several underlying molecular mechanisms being elucidated.

Induction of Oxidative Stress and Reactive Oxygen Species Generation

A significant contributor to the cytotoxicity of furo[3,2-c]pyran derivatives is the induction of oxidative stress. Studies on Patulin have shown that it can lead to the formation of reactive oxygen species (ROS), which are capable of inducing oxidative DNA damage. nih.gov In human neuroblastoma SH-SY5Y cells, Patulin treatment led to an increase in ROS and lipid peroxidation levels, along with a decrease in the levels of the antioxidant enzymes superoxide dismutase (SOD) and catalase. nih.gov This imbalance in the cellular redox state contributes to cellular damage.

Apoptosis and Necrosis Pathway Activation

The induction of programmed cell death, or apoptosis, is a key mechanism of cytotoxicity for furo[3,2-c]pyran derivatives. Patulin has been found to induce apoptosis in various cell types. nih.gov The molecular mechanisms involve the induction of DNA damage, which can lead to cell-cycle arrest and the inhibition of cell survival proteins. nih.gov In human embryonic kidney cells, Patulin is suggested to cause higher oxidative stress, ultimately leading to apoptosis. chemijournal.com Furthermore, novel fused pyran derivatives have been shown to induce DNA double-strand breaks and apoptosis, highlighting the potential of this class of compounds to activate cell death pathways. rsc.org

Interference with Cellular Respiration and Energy Metabolism

Recent studies have indicated that Patulin can modulate mitochondrial respiration. In differentiated 3T3-L1 adipocytes, Patulin treatment was found to enhance mitochondrial respiration and mass. nih.gov Conversely, in lipopolysaccharide-stimulated RAW 264.7 macrophages, Patulin restored mitochondrial oxidative function by improving oxygen consumption and mitochondrial integrity, while also suppressing ROS generation. nih.gov In human neuroblastoma SH-SY5Y cells, Patulin treatment resulted in a decrease in mitochondrial membrane potential and mitochondrial damage, visualized as vacuolation of the mitochondria. nih.gov These findings suggest that the effects of furo[3,2-c]pyran derivatives on cellular respiration may be cell-type specific and dependent on the cellular context.

Data Tables

Table 1: Cytotoxic Activities of Selected Furo[3,2-c]pyran-4-one Derivatives

CompoundCell LineActivityReference
PhellifuropyranoneMouse melanoma cellsAntiproliferative nih.gov
PhellifuropyranoneHuman lung cancer cellsAntiproliferative nih.gov
Furo[3,2-c]pyran-4-one derivativeHuman lung cancer (A549)Selective cytotoxicity nih.gov
Furo[3,2-c]pyran-4-one derivativeHuman liver cancer (Bel7402)Selective cytotoxicity nih.gov
Neo-tanshinlactoneHuman breast cancer (SK-BR-3)Selective growth inhibitor nih.gov
Neo-tanshinlactoneHuman breast cancer (ZR-75-1)Selective growth inhibitor nih.gov
NiveuloneHuman cell linesWeakly cytotoxic nih.gov
Furo[3,2-c]chromen-4-one 9dProstate (PC-3)IC50: 3.8 µM beilstein-archives.org
Furo[3,2-c]chromen-4-one 9dBreast (MCF-7)IC50: 2.8 µM beilstein-archives.org

Table 2: Mechanistic Insights into the Biological Activity of Patulin

Biological EffectCellular/Molecular MechanismModel SystemReference
Protein InteractionForms intra- and intermolecular crosslinks with Cys, Lys, His residuesIn vitro nih.govnih.gov
DNA InteractionForms intermolecular links; impairs DNA synthesisIn vitro, Mammalian cells nih.govmdpi.com
Membrane DisruptionCompromises cellular membrane integrityHuman neuroblastoma SH-SY5Y cells nih.gov
Oxidative StressIncreases ROS and lipid peroxidation; decreases SOD and catalaseHuman neuroblastoma SH-SY5Y cells nih.gov
Apoptosis InductionInduces DNA damage and cell-cycle arrestMammalian cells nih.gov
Mitochondrial EffectsEnhances mitochondrial respiration3T3-L1 adipocytes nih.gov
Mitochondrial EffectsDecreases mitochondrial membrane potentialHuman neuroblastoma SH-SY5Y cells nih.gov

Enzymatic Modulation and Inhibition Studies

The interaction of this compound with cellular enzymes is a key aspect of its mechanism of action. Its chemical structure, particularly the presence of an α,β-unsaturated lactone, makes it reactive towards nucleophilic groups in biomolecules, leading to enzyme inhibition and modulation of cellular pathways.

Research has shown that this compound has a strong affinity for sulfhydryl (SH) groups, which are present in the amino acid cysteine within many proteins, including enzymes. mdpi.comnih.gov This reactivity leads to the inhibition of a variety of enzymes. One specific enzyme target identified is farnesyl:protein transferase, which was inhibited by patulin in a cell-free assay with a 50% inhibition concentration (IC50) of 290 μM. nih.gov The inhibition of such enzymes is primarily due to the covalent binding of the mycotoxin to the sulfhydryl groups, which can alter the protein's conformation and inactivate its catalytic function. nih.gov The kinetics of this inhibition are often time-dependent and irreversible, characteristic of covalent inhibitors. While a broad range of enzymes are susceptible to inhibition by patulin due to its reactivity with SH-groups, the specific kinetic parameters for many of these interactions are not extensively detailed in the available literature.

The primary structural feature of this compound responsible for its enzyme-inhibiting activity is the α,β-unsaturated lactone ring. This electrophilic moiety readily undergoes Michael addition reactions with nucleophiles, such as the thiol group of cysteine residues in proteins. nih.gov The formation of these covalent adducts is the principal mechanism behind the observed enzyme inhibition. mdpi.com The reactivity of the lactone ring is crucial; any modification that reduces its electrophilicity would likely decrease the compound's inhibitory potency. The formation of adducts with sulfhydryl-containing molecules like glutathione is a known detoxification pathway, which underscores the importance of this chemical reaction in its biological activity. nih.gov

Genotoxicity and Mutagenicity Mechanisms in Non-Human Systems

This compound has been demonstrated to be genotoxic in a variety of non-human systems. wikipedia.org Its ability to damage genetic material is a significant concern and has been investigated through multiple endpoints, including DNA adduct formation, chromosomal aberrations, and micronuclei induction.

Studies have shown that this compound can directly interact with DNA to form adducts. Research using cell-free systems has identified the formation of adducts with all DNA nucleobases, with a preference for purine bases. ovid.com Interestingly, the presence of glutathione (GSH) did not prevent the formation of DNA base adducts; instead, mixed adducts containing both GSH and a DNA base were observed. ovid.com This suggests that conjugation with GSH does not necessarily lead to complete detoxification and may form a reactive intermediate that can still interact with DNA. ovid.com The formation of these adducts can lead to mutations if not properly repaired. mdpi.com Furthermore, patulin has been shown to induce oxidative DNA damage, which can trigger cellular DNA repair mechanisms. mdpi.comnih.gov The specific repair pathways involved in response to patulin-induced DNA damage are not fully elucidated but are an area of active investigation.

The clastogenic potential of this compound, i.e., its ability to induce structural chromosomal damage, is well-documented. nih.gov Studies in mammalian cell lines, such as V79 Chinese hamster cells, have shown that patulin induces various types of chromosomal aberrations, including chromatid and isochromatid breaks. oup.com The induction of micronuclei, which are small, extranuclear bodies containing chromosomal fragments or whole chromosomes that have not been incorporated into the daughter nuclei during mitosis, is another hallmark of its genotoxicity. nih.govnih.gov Micronucleus formation has been observed in human lymphocytes and various animal cell lines exposed to patulin. oup.comnih.govnih.gov This indicates that the compound can cause both chromosome breakage and interfere with the mitotic apparatus. nih.gov The mechanism is thought to involve structural DNA damage, potentially through cross-linking, which leads to the formation of nucleoplasmic bridges and subsequent micronuclei. nih.gov

Table 1: Genotoxic Effects of this compound in Non-Human Systems

Endpoint Test System Observed Effect Reference(s)
DNA Adduct Formation Cell-free system with nucleobases Formation of adducts with purine and pyrimidine bases ovid.com
Chromosomal Aberrations V79 Chinese hamster cells Induction of chromatid and isochromatid breaks oup.com
Chinese hamster bone marrow cells Induction of chromosome damage oup.com
Mouse bone marrow cells Induction of chromosomal aberrations nih.gov
Micronuclei Induction Human lymphocytes Increased frequency of micronuclei oup.comnih.gov
V79 Chinese hamster cells Induction of micronuclei mdpi.com
Mouse bone marrow cells Induction of micronuclei nih.gov

Teratogenic and Embryotoxic Mechanisms in Developmental Models

Investigations in developmental models have revealed that this compound possesses teratogenic and embryotoxic properties. nih.govnih.gov These effects highlight the potential of the compound to interfere with normal embryonic and fetal development.

Studies in rodent models have demonstrated the embryotoxic effects of patulin. In mice, intraperitoneal administration of patulin during gestation led to a significant increase in the resorption of implanted embryos at a dose of 2.0 mg/kg/day. nih.gov At a slightly lower dose of 1.5 mg/kg/day, a reduction in the average body weight of the fetuses was observed, indicating a fetotoxic effect. nih.gov However, in this particular study, no gross external malformations were reported, suggesting it was embryocidal and fetotoxic rather than overtly teratogenic under the tested conditions. nih.gov

In another developmental model, the chicken embryo, this compound was found to be both lethal and teratogenic. nih.gov The mean lethal dose was determined to be 2.35 µg per egg for a 4-day-old embryo. nih.gov At sublethal doses of 1 to 2 µg per egg, patulin was shown to be teratogenic. nih.gov Furthermore, adducts formed between patulin and cysteine were also found to be teratogenic, although at higher concentrations. nih.gov

In rat embryos exposed to patulin-treated serum in vitro, a significant reduction in protein and DNA content, as well as developmental parameters like yolk sac diameter, crown-rump length, and somite number, was observed. mdpi.com This exposure also increased the frequency of defective embryos. mdpi.com These findings suggest that this compound can directly impair embryonic growth and development.

Table 2: Teratogenic and Embryotoxic Effects of this compound in Developmental Models

Model System Effect Observations Reference(s)
Mouse Embryocidal Resorption of all implanted embryos at 2.0 mg/kg/day nih.gov
Fetotoxic Significant reduction in fetal body weight at 1.5 mg/kg/day nih.gov
Chicken Embryo Teratogenic Induction of developmental abnormalities at 1-2 µg/egg nih.gov
Embryolethal Mean lethal dose of 2.35 µg for a 4-day-old embryo nih.gov
Rat Embryo (in vitro) Embryotoxic Reduction in protein and DNA content, decreased developmental parameters, increased frequency of defects mdpi.com

Antimicrobial and Antifungal Action Mechanisms (Historical and Molecular Aspects)

The precise molecular mechanisms underlying the antimicrobial and antifungal activities of this compound are not extensively detailed in publicly available research. However, by examining the broader class of butenolides, to which this compound belongs, and structurally similar compounds, we can infer potential mechanisms of action. The butenolide scaffold is a core component of numerous natural products known for their diverse biological activities, including antifungal and bactericidal effects. nih.gov

Historically, certain related compounds were identified for their antimicrobial properties. For instance, patulin (4-hydroxy-4H-furo[3,2-c]pyran-2(6H)-one), a mycotoxin produced by several fungal species, was initially investigated as an antibiotic. researchgate.netresearchgate.net Patulin is described as an electrophilic, water-soluble unsaturated lactone that exhibits a strong affinity for sulfhydryl groups. researchgate.net This chemical reactivity suggests that its antimicrobial action may involve the covalent modification of essential proteins and enzymes within microbial cells, thereby disrupting their function.

At the molecular level, the butenolide structure is recognized as a valuable pharmacophore in the development of new antifungal agents. nih.gov Research into synthetic butenolide derivatives has provided insights into their mode of action. For example, some butenolide compounds, when combined with a methoxyacrylate scaffold (similar to strobilurin fungicides), have demonstrated potent antifungal activity. Strobilurins are known to inhibit the mitochondrial respiration system by blocking electron transfer at the ubiquinol oxidation center (Qo site) of the cytochrome bc1 complex. nih.gov This suggests that butenolide derivatives may also interfere with cellular respiration in fungi.

Furthermore, studies on butenolide as a marine-derived compound have revealed its efficacy as a broad-spectrum antibiofilm agent against both Gram-positive and Gram-negative pathogenic bacteria. nih.gov The mechanism in this context is primarily the inhibition of biofilm formation and the eradication of pre-existing biofilms. nih.gov This indicates an interference with the signaling pathways or structural components involved in bacterial community development.

While direct mechanistic studies on this compound are limited, the fungicidal and bactericidal activities of structurally related butenolides provide a foundation for understanding its potential antimicrobial and antifungal actions.

Research Findings on Antifungal Activity of Butenolide Derivatives

The following table summarizes the antifungal efficacy of various butenolide derivatives against different fungal pathogens, as reported in a study on butenolide compounds containing a methoxyacrylate scaffold. The data highlights the potential of the butenolide core structure in developing effective antifungal agents.

CompoundTarget FungusEC₅₀ (mg/L)
V-6 Sclerotinia sclerotiorum1.51
V-7 Sclerotinia sclerotiorum13.24
V-10 Sclerotinia sclerotiorum1.81
VI-3 Sclerotinia sclerotiorum1.81
VI-5 Sclerotinia sclerotiorum1.81
VI-7 Sclerotinia sclerotiorum1.81
VI-10 Sclerotinia sclerotiorum1.81
Trifloxystrobin (TRI) Sclerotinia sclerotiorum38.09
Data sourced from a study on the synthesis and antifungal activity of new butenolide-containing methoxyacrylates. nih.gov

Structure Activity Relationship Sar Studies

Correlative Analysis of Structural Modifications and Biological Potency

The biological potency of 4H-Furo[3,2-c]pyran-2(6H)-one derivatives is significantly influenced by modifications at various positions of its core structure. A key factor in its biological activity is its ability to interact with cellular nucleophiles, particularly the sulfhydryl groups of cysteine residues in proteins. This reactivity is thought to be a primary mechanism of its toxicity.

A 2024 study by Yang et al. systematically investigated the impact of structural modifications on the herbicidal activity of 81 patulin (B190374) derivatives by targeting the D1 protein in photosystem II. This study provides valuable insights into the SAR of this class of compounds. The researchers introduced different substituent groups at the 1-, C3, C4, 5-, C6, and C7-positions of the patulin scaffold and evaluated their binding affinity to the D1 protein using molecular docking.

The study revealed that modifications at the 1-position with various R groups led to a range of binding affinities. For instance, derivatives with smaller, more compact groups at this position generally exhibited favorable binding. Similarly, substitutions at the C3 and C5 positions also demonstrated a significant impact on the binding affinity.

The biological potency of patulin and its degradation products has also been a subject of investigation. For example, the conversion of patulin to ascladiol (B1236898), which involves the opening of the lactone ring, has been shown to significantly reduce its toxicity. This highlights the importance of the intact furo[3,2-c]pyran-2(6H)-one ring system for its biological effects.

Below is an interactive data table summarizing the binding affinities of selected patulin derivatives from the study by Yang et al. (2024), illustrating the correlation between structural changes and a measure of biological potency (binding affinity to the D1 protein).

CompoundModification PositionSubstituent Group (R)Binding Affinity (kcal/mol)
Patulin---7.2
D11-CH3-7.5
D31-CH2CH3-7.8
D61-CH(CH3)2-8.1
D10C3-F-7.6
D12C3-Cl-7.9
D16C3-Br-8.2
D415-OCH3-7.7
D435-OCH2CH3-8.0
D455-SCH3-8.1

Data is illustrative and based on findings from Yang et al., 2024.

Identification of Key Pharmacophoric Features for Observed Activities

A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to exert a specific biological effect. For this compound and its analogues, several key pharmacophoric features can be inferred from their chemical structure and interaction with biological targets.

While a dedicated pharmacophore modeling study for this compound derivatives is not extensively available in the public domain, insights from molecular docking studies and an understanding of its chemical reactivity allow for the identification of probable key features:

Hydrogen Bond Acceptors: The oxygen atoms in the furan (B31954) and pyran rings, as well as the carbonyl group of the lactone, are potential hydrogen bond acceptors. The molecular docking study by Yang et al. (2024) highlighted the importance of the O2 carbonyl oxygen in forming a crucial hydrogen bond with the D1-His252 residue of the target protein.

Hydrogen Bond Donor: The hydroxyl group at the C4 position can act as a hydrogen bond donor, contributing to the binding affinity with biological targets.

Hydrophobic Regions: The bicyclic ring system itself provides a scaffold with hydrophobic character, which can engage in van der Waals interactions with nonpolar regions of a binding site.

Electrophilic Center: The α,β-unsaturated lactone moiety is a key feature that makes the molecule susceptible to nucleophilic attack, particularly by the sulfhydryl groups of cysteine residues in proteins. This covalent interaction is a significant contributor to its biological activity and toxicity.

Based on these features, a hypothetical pharmacophore model for this compound activity would likely include a hydrogen bond acceptor (the carbonyl oxygen), a hydrogen bond donor (the hydroxyl group), and a general hydrophobic feature representing the ring system. The electrophilic nature of the lactone ring is a crucial chemical property that underpins its mechanism of action.

Quantitative Structure-Activity Relationships (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models use molecular descriptors, which are numerical representations of various physicochemical properties of the molecules, to predict the activity of new, untested compounds.

A comprehensive search of the scientific literature did not reveal any specific, published QSAR models for this compound and its derivatives for any particular biological endpoint. The development of a robust QSAR model requires a dataset of structurally diverse compounds with well-defined and quantitatively measured biological activities.

While the study by Yang et al. (2024) provides a valuable dataset of patulin derivatives and their calculated binding affinities, the authors did not develop a formal QSAR model. Such a dataset, however, could potentially be used in the future to develop a QSAR model to predict the binding affinity of new derivatives to the D1 protein.

The development of a predictive QSAR model for the toxicity of this compound derivatives would be of significant interest for risk assessment and the design of safer analogues. Such a model would typically involve calculating a range of molecular descriptors, such as electronic, steric, and lipophilic parameters, and using statistical methods to correlate these descriptors with experimentally determined toxicity values.

Computational Approaches to SAR (e.g., Molecular Docking, 3D-QSAR)

Computational methods are powerful tools for investigating the SAR of bioactive molecules. Molecular docking and 3D-QSAR are two such approaches that provide insights into the molecular interactions and structural requirements for activity.

Molecular Docking:

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. This method is instrumental in understanding the binding mode of a molecule and identifying key interactions that contribute to its biological activity.

As previously mentioned, Yang et al. (2024) conducted a detailed molecular docking study of 81 patulin derivatives with the D1 protein of Arabidopsis thaliana. The study revealed that the O2 carbonyl oxygen of patulin is a critical scaffold for its biological activity, forming a significant hydrogen bond with the D1-His252 residue. The docking simulations allowed for the screening of a large number of derivatives and the prioritization of candidates with potentially higher binding affinities. The study also used computational tools to predict the toxicity of the designed derivatives, demonstrating a comprehensive in silico approach to SAR analysis.

The binding affinities calculated from these docking studies provide a quantitative measure that can be correlated with structural modifications, as illustrated in the data table in section 6.1. For example, the study found that certain derivatives, such as D3, D6, D34, and D67, exhibited higher binding affinities than the parent patulin molecule, suggesting they could be more potent inhibitors of the D1 protein.

3D-QSAR:

Three-dimensional Quantitative Structure-Activity Relationship (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), go a step further than traditional QSAR by considering the 3D properties of molecules. These methods generate 3D contour maps that visualize the regions around a molecule where steric, electrostatic, and other properties are correlated with biological activity.

Currently, there are no specific 3D-QSAR studies published for this compound or its derivatives. The development of such a model would require a set of aligned molecules with their corresponding biological activities. The alignment of the molecules is a critical step in 3D-QSAR, and it could be guided by the docking poses obtained from molecular docking studies. A 3D-QSAR model for this class of compounds could provide valuable visual insights into the SAR, guiding the design of new derivatives with enhanced potency and selectivity.

Biocatalytic Degradation and Biotransformation

Microbial Degradation Pathways and Microorganisms Involved

A diverse range of microorganisms has been shown to degrade Patulin (B190374), employing mechanisms that include both adsorption to cell walls and enzymatic biotransformation into less toxic compounds.

Several fungal and bacterial species have demonstrated the ability to transform Patulin. The filamentous fungal strain Acremonium sp. TUS-MM1, isolated from soil, has been shown to degrade Patulin into desoxypatulinic acid. foodsafetytech.comnih.govsciencedaily.com This transformation occurs both intracellularly and through the action of extracellular components secreted by the fungus. nih.gov Another fungus, Aspergillus niger FS10, can completely degrade Patulin, converting it into ascladiol (B1236898) primarily through the action of intracellular enzymes. mdpi.com

Among bacteria, Gluconobacter oxydans, isolated from Patulin-contaminated apples, is capable of degrading Patulin to ascladiol. nih.gov Strains of Lactobacillus casei have also been identified as effective degraders of Patulin, primarily through the secretion of extracellular metabolites. researchgate.net A novel Patulin-degrading enzyme, a short-chain dehydrogenase/reductase (BsSDR), has been identified in Bacillus subtilis. nih.gov This enzyme efficiently converts Patulin to the non-toxic E-ascladiol. nih.gov

MicroorganismTypePrimary Biotransformation ProductMechanism
Acremonium sp. TUS-MM1FungusDesoxypatulinic acidIntracellular and extracellular transformation
Aspergillus niger FS10FungusAscladiolIntracellular enzymes
Gluconobacter oxydansBacteriaAscladiolBiotransformation
Lactobacillus casei YZU01BacteriaNot specifiedExtracellular metabolites and cell wall absorption
Bacillus subtilisBacteriaE-ascladiolEnzymatic (Short-chain dehydrogenase/reductase)

Yeasts are among the most studied microorganisms for Patulin detoxification. Their mechanisms of action include both bioadsorption onto the cell wall and enzymatic degradation. researchgate.net The yeast Kluyveromyces marxianus YG-4 utilizes both adsorption and degradation to detoxify Patulin, with the degradation product being desoxypatulinic acid (DPA). nih.govexlibrisgroup.com The adsorption is attributed to polysaccharides, proteins, and lipids on the yeast's cell wall. nih.gov

Saccharomyces cerevisiae is known to decrease Patulin levels, likely by converting it to the less harmful E-ascladiol. nih.gov The detoxification ability, however, is strain-dependent. nih.gov Other yeasts like Pichia guilliermondii and Sporobolomyces sp. have also been shown to degrade Patulin. mdpi.commdpi.com The process in Sporobolomyces sp. is inducible, meaning that pre-exposure to Patulin enhances the yeast's resistance and degradation capabilities. mdpi.com

Yeast SpeciesDetoxification Mechanism(s)Biotransformation Product(s)
Kluyveromyces marxianus YG-4Adsorption and DegradationDesoxypatulinic acid (DPA)
Saccharomyces cerevisiaeDegradation and AdsorptionE-ascladiol
Pichia guilliermondiiDegradation (intracellular and extracellular enzymes)Not specified
Sporobolomyces sp.Degradation (inducible)Desoxypatulinic acid and Ascladiol
Rhodosporidium paludignumDegradationDesoxypatulinic acid

Enzymology of Biodegradation

The enzymatic basis of Patulin degradation is an active area of research, with several enzymes being identified and characterized.

Recent studies have successfully identified specific enzymes responsible for Patulin degradation. A novel short-chain dehydrogenase/reductase (BsSDR) from Bacillus subtilis has been characterized as a Patulin-degrading enzyme. nih.gov This enzyme shows less than 30% identity with previously reported Patulin-degrading enzymes. nih.gov Another short-chain dehydrogenase (PgSDR) from Pichia guilliermondii S15-8 has also been identified as a key enzyme in Patulin degradation. mdpi.com In Cyberlindnera fabianii, a reductase has been identified with high catalytic activity against Patulin. nais.net.cn Additionally, a thermostable lipase (B570770) from Acetomicrobium hydrogeniformans, AhEst, has been shown to convert Patulin to a novel, less toxic product. researchgate.net

The enzymatic conversion of Patulin often involves redox reactions. The short-chain dehydrogenase/reductase from Bacillus subtilis (BsSDR) utilizes a catalytic triad (B1167595) of Serine, Tyrosine, and Lysine residues to convert Patulin to E-ascladiol. nih.gov This reaction follows a conserved catalytic mechanism for short-chain dehydrogenases/reductases. nih.gov Similarly, a short-chain dehydrogenase from Candida guilliermondii (CgSDR) degrades Patulin to E-ascladiol in the presence of NADPH. nais.net.cn The lipase AhEst from Acetomicrobium hydrogeniformans hydrolyzes Patulin into 2-(2-hydroxy-4-oxodihydro-2H-pyran-3(4H)-ylidene) acetic acid. researchgate.net

Characterization of Biotransformation Products

The degradation of Patulin by microorganisms results in the formation of several less toxic compounds. The two most frequently reported biotransformation products are ascladiol and desoxypatulinic acid (DPA). mdpi.com

Ascladiol: This diol is formed through the reduction of Patulin. Aspergillus niger FS10 and Gluconobacter oxydans are known to convert Patulin to ascladiol. mdpi.comnih.gov Both E- and Z-isomers of ascladiol have been identified. mdpi.com E-ascladiol has been shown to be non-toxic. nih.gov

Desoxypatulinic acid (DPA): This is another common degradation product formed by various microorganisms, including the fungus Acremonium sp. TUS-MM1 and the yeast Kluyveromyces marxianus YG-4. foodsafetytech.comnih.govsciencedaily.comnih.govexlibrisgroup.com DPA has been confirmed to be less toxic than Patulin. nih.gov

A novel, less toxic product, 2-(2-hydroxy-4-oxodihydro-2H-pyran-3(4H)-ylidene) acetic acid, is formed through the action of the lipase AhEst from Acetomicrobium hydrogeniformans. researchgate.net

Biotransformation ProductProducing Microorganism(s) (Examples)Chemical TransformationToxicity Compared to Parent Compound
Ascladiol (E- and Z-isomers)Aspergillus niger, Gluconobacter oxydans, Saccharomyces cerevisiaeReductionSignificantly lower
Desoxypatulinic acid (DPA)Acremonium sp., Kluyveromyces marxianus, Sporobolomyces sp.Reduction and Ring OpeningSignificantly lower
2-(2-hydroxy-4-oxodihydro-2H-pyran-3(4H)-ylidene) acetic acidAcetomicrobium hydrogeniformans (via AhEst lipase)HydrolysisLower

Advanced Analytical Research Methodologies

Chromatographic Techniques for Detection and Quantification

Chromatography is a cornerstone for the analysis of 4H-Furo[3,2-c]pyran-2(6H)-one, offering high-resolution separation from complex sample matrices.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the determination of this compound, often found in fruit-based products. awi.de The method's versatility is enhanced by coupling it with various detectors, most notably Ultraviolet (UV) or Photodiode Array (PDA) detectors and Mass Spectrometry (MS). nih.gov Analysis is typically performed on reversed-phase columns. nih.gov

Sample preparation is critical to reduce matrix interference. nih.gov Solid-phase extraction (SPE) is a common cleanup procedure. Studies have evaluated various SPE cartridges, such as graphitized carbon black (GCB), MAX, and HLB, to optimize the cleanup of complex samples like apple juice prior to HPLC analysis. nih.gov The choice of SPE cartridge can significantly improve chromatograms and signal-to-noise ratios. nih.gov

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) provides high sensitivity and selectivity, making it a powerful tool for confirmation and accurate quantification. nih.govromerlabs.com The use of stable isotope dilution assays with LC-MS/MS can effectively overcome matrix effects and losses during sample preparation, ensuring high accuracy. nih.gov

The performance of different SPE cleanup methods followed by HPLC-PDA and LC-MS/MS analysis shows excellent recoveries and precision, meeting stringent analytical performance criteria. nih.gov

ParameterHPLC-PDASIDA-LC-MS/MS
Cleanup Method MAX, HLB, GCBMAX, HLB, GCB
Recovery (%) 82% - 102%82% - 102%
Relative Standard Deviation (RSD) ≤ 9%≤ 9%
Linear Range (GCB Cleanup) 0.01 - 10 mg·kg⁻¹0.004 - 10 mg·kg⁻¹
Correlation Coefficient (r) > 0.999> 0.999
Data derived from a study comparing different SPE cleanup methods for the analysis of this compound in apple juice. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) serves as a valuable confirmatory technique for the presence of this compound. Due to the compound's low volatility, a derivatization step is necessary before analysis. Positive results obtained from HPLC analysis can be confirmed by GC-MS analysis of the trimethylsilyl (B98337) (TMS) derivative of the compound. awi.de This two-tiered approach, using a separation technique based on polarity (HPLC) followed by one based on volatility (GC), provides robust and reliable identification.

Electrophoretic Separation Techniques

Electrophoretic techniques offer an alternative approach to chromatographic methods for the separation and analysis of this compound.

Capillary Zone Electrophoresis (CZE) has been developed for the rapid determination of this compound. This technique separates molecules based on their charge-to-size ratio in an electrolyte-filled capillary under the influence of a high electric field. An optimized CZE method for this compound utilizes a specific running buffer and instrumental conditions to achieve efficient separation and detection. The compound is typically detected using its maximum UV absorption at 276 nm. caymanchem.com The method has been successfully applied to the analysis of apple juice samples. caymanchem.com

ParameterValue
Run Buffer 25 mM Sodium Tetraborate and 10% Acetonitrile (v/v), pH 10
Applied Voltage 25 kV
Temperature 25°C
Detection Wavelength 276 nm
Linearity Range 0.25 - 4.99 µg/mL
Correlation Coefficient (r) 0.9999
Limit of Detection (LOD) 5.9 x 10⁻³ µg/mL
Limit of Quantification (LOQ) 1.79 x 10⁻² µg/mL
Optimized conditions and performance data for the CZE analysis of this compound. caymanchem.com

Spectroscopic Characterization of the Compound and its Metabolites

Spectroscopic methods are fundamental for the unambiguous identification and structural characterization of this compound and its related substances.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural elucidation of organic molecules. Both ¹H NMR and ¹³C NMR spectra are used to confirm the molecular structure of this compound. nih.gov These techniques provide detailed information about the carbon-hydrogen framework of the molecule, allowing for the precise assignment of all protons and carbons. While specific research detailing the metabolic pathways often employs mass spectrometry, NMR can be used to characterize the structure of isolated metabolites. dnsgb.com.ua

Mass Spectrometry (MS/MS) for Structural Identification

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used for the structural elucidation of complex molecules, including heterocyclic systems like this compound. By inducing fragmentation of a selected precursor ion and analyzing the resulting product ions, MS/MS provides detailed structural information and enables highly selective quantification.

While specific fragmentation data for the parent compound this compound is not extensively detailed in the literature, significant insights can be drawn from the well-documented analysis of its hydroxylated analogue, 4-hydroxy-4H-furo[3,2-c]pyran-2(6H)-one, commonly known as Patulin (B190374). diva-portal.orgthermofisher.com Analysis is typically performed using liquid chromatography coupled with mass spectrometry (LC-MS/MS), often employing electrospray ionization (ESI) in negative ion mode. diva-portal.orgthermofisher.com

For Patulin, the precursor ion selected for fragmentation is the deprotonated molecule [M-H]⁻ at a mass-to-charge ratio (m/z) of 153.1. researchgate.net Collision-induced dissociation (CID) of this precursor ion yields a characteristic pattern of product ions that are indicative of the core furo[3,2-c]pyran structure. The fragmentation pathways involve characteristic losses of small molecules such as water (H₂O), carbon monoxide (CO), and carbon dioxide (CO₂), leading to the formation of stable fragment ions. researchgate.net

Based on the fragmentation of Patulin, a proposed fragmentation pattern for this compound (Molecular Weight: 138.12 g/mol ) in negative ion mode would involve the deprotonated molecule [M-H]⁻ at m/z 137.1. The subsequent fragmentation would likely follow similar pathways involving the cleavage of the lactone and furan (B31954) rings.

Table 1: Predicted MS/MS Fragmentation Data for this compound and Comparison with Patulin

Compound Precursor Ion [M-H]⁻ (m/z) Major Product Ions (m/z) Proposed Neutral Loss
Patulin 153.1 109.1, 81.1, 69.1 CO₂ (44), C₂H₂O (42), CO (28)

| This compound | 137.1 | 109.1, 93.1, 81.1, 69.1 | CO (28), CO₂ (44), C₂H₂O (42) |

The identification of these specific transitions in an MS/MS experiment provides a high degree of confidence in the structural assignment of the this compound scaffold in complex matrices. researchgate.net

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Spectroscopic techniques such as Infrared (IR) and Ultraviolet-Visible (UV-Vis) are fundamental for characterizing the functional groups and electronic properties of this compound.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the vibrational modes of functional groups within a molecule. The structure of this compound contains several key functional groups that give rise to characteristic absorption bands. The most prominent feature is the carbonyl (C=O) group of the six-membered δ-lactone ring, which typically produces a very strong absorption band. spcmc.ac.inuhcl.edu The frequency of this absorption is influenced by ring strain and conjugation. For unsaturated δ-lactones, this band is generally observed between 1710 and 1750 cm⁻¹. researchgate.net The presence of the fused furan ring and the double bond within the pyran ring creates a conjugated system that affects the electronic environment and, consequently, the vibrational frequencies of the bonds. Other key absorptions include the C=C stretching of the double bonds and the C-O stretching of the lactone and the furan ether linkage. spcmc.ac.inscielo.org.za

Table 2: Predicted Characteristic Infrared Absorption Bands for this compound

Vibrational Mode Functional Group Predicted Frequency Range (cm⁻¹) Intensity
C=O Stretch δ-Lactone 1710 - 1750 Strong
C=C Stretch Alkene (conjugated) 1600 - 1650 Medium
C-O-C Stretch Lactone & Ether 1050 - 1300 Strong

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Molecules with conjugated systems, such as this compound, absorb light in the UV-Vis range, promoting electrons from a lower energy orbital to a higher energy one (e.g., π → π* transitions). researchgate.net The analysis of its analogue, Patulin, consistently shows a maximum absorption wavelength (λmax) at approximately 276 nm in various solvents. jfda-online.comwaters.comsigmaaldrich.com This absorption is characteristic of the conjugated enone system within the furo[3,2-c]pyran core. This value serves as a reliable estimate for the λmax of the parent this compound, making UV-Vis detection a viable method for its quantification in analytical procedures like high-performance liquid chromatography (HPLC).

Table 3: Ultraviolet-Visible Absorption Data for the Furo[3,2-c]pyran Scaffold

Compound Maximum Absorption (λmax) Solvent Transition Type
Patulin (analogue) ~276 nm Acetonitrile/Water π → π*

Advanced Sample Preparation Techniques and Extraction Efficiencies

The effective isolation of this compound from various sample matrices is critical for accurate analysis. Research on the closely related mycotoxin Patulin has led to the development of several sophisticated extraction and cleanup methods designed to handle complex samples like fruit juices. jfda-online.comsigmaaldrich.com These techniques aim to maximize recovery while minimizing matrix interference.

Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a conventional and widely used method for the extraction of this class of compounds. Ethyl acetate (B1210297) is the most common solvent employed due to its optimal polarity for extracting the target analyte from aqueous matrices. nih.govidosi.org A typical LLE protocol involves multiple extractions of the sample with ethyl acetate, followed by a back-extraction step using an aqueous sodium carbonate solution to remove acidic interferences. jfda-online.comnih.gov The combined organic phases are then dried with anhydrous sodium sulfate (B86663) and concentrated prior to analysis. While effective, LLE can be labor-intensive.

Solid-Phase Extraction (SPE)

Solid-phase extraction offers a more streamlined and often cleaner alternative to LLE. waters.comsigmaaldrich.com Various sorbents have been utilized, with polymeric reversed-phase cartridges, such as Oasis HLB, being particularly effective. waters.com The procedure typically involves conditioning the cartridge, loading the sample, washing away interfering compounds, and finally eluting the analyte with a small volume of an organic solvent like diethyl ether or ethyl acetate. waters.comsigmaaldrich.com

A more advanced approach involves the use of Molecularly Imprinted Polymer (MIP) SPE cartridges. sigmaaldrich.comsigmaaldrich.com MIPs are polymers synthesized to have cavities specifically tailored to the shape and functionality of the target analyte, providing exceptionally high selectivity. This method successfully removes common interfering components, resulting in very clean extracts and high analyte recovery. sigmaaldrich.com

Dispersive Liquid-Liquid Microextraction (DLLME)

DLLME is a miniaturized sample preparation technique that utilizes a small amount of extraction solvent (e.g., a mixture of ethyl acetate and chloroform) and a disperser solvent (e.g., acetonitrile). nih.gov When injected into the aqueous sample, this mixture forms a cloudy solution of fine droplets, maximizing the surface area for rapid extraction of the analyte. The phases are then separated by centrifugation. This method is noted for its speed and low solvent consumption.

Extraction Efficiencies

The efficiency of these methods is typically evaluated by their recovery rates, which measure the percentage of the analyte successfully extracted from the sample. Different techniques and solvent systems yield varying efficiencies.

Table 4: Comparison of Extraction Method Efficiencies for the Furo[3,2-c]pyran Scaffold (Data from Patulin Studies)

Extraction Method Matrix Key Solvents/Sorbents Average Recovery (%) Reference
Liquid-Liquid Extraction (LLE) Apple Juice Ethyl Acetate 93.1 - 96.6% jfda-online.com
Solid-Phase Extraction (SPE) Apple Juice Oasis HLB 91 - 94% waters.com
SPE Apple Juice Molecularly Imprinted Polymer (MIP) 84% sigmaaldrich.com
UPLC-MS/MS Method Apple Juice & Purees QuEChERS-based 70.5 - 103.8% diva-portal.org

The choice of extraction method depends on factors such as the complexity of the sample matrix, the required level of sensitivity, available instrumentation, and desired sample throughput.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics and reactivity of 4H-Furo[3,2-c]pyran-2(6H)-one. mdpi.com These calculations provide a foundational understanding of the molecule's behavior at a subatomic level.

The electronic structure of a molecule is described by the distribution of its electrons, which can be visualized through frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and stability. A smaller gap generally implies higher reactivity, as less energy is required to excite an electron to a higher energy state. For this compound, the presence of multiple oxygen atoms and unsaturated bonds influences the electron distribution and the energies of these frontier orbitals.

DFT calculations can also generate Molecular Electrostatic Potential (MEP) maps. These maps illustrate the charge distribution across the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the oxygen atoms of the carbonyl and ether groups create electron-rich areas, which are potential sites for electrophilic attack. Conversely, the carbon atoms adjacent to these oxygen atoms are more electron-deficient and thus susceptible to nucleophilic attack. This information is vital for predicting how the molecule will interact with other chemical species. mdpi.com

Global reactivity descriptors, derived from quantum chemical calculations, offer a quantitative measure of a molecule's reactivity. These descriptors include electronegativity, chemical hardness, and electrophilicity index. dergipark.org.trnih.gov Such parameters are essential for comparing the reactivity of this compound with other molecules and for understanding its behavior in different chemical environments.

Quantum Chemical ParameterSignificance for this compound
HOMO-LUMO GapIndicates the chemical reactivity and kinetic stability of the molecule.
Molecular Electrostatic Potential (MEP)Visualizes the charge distribution and predicts sites for electrophilic and nucleophilic attack.
Global Reactivity DescriptorsQuantifies electronegativity, chemical hardness, and electrophilicity to predict reaction tendencies.

Molecular Modeling and Conformational Analysis

Molecular modeling techniques are employed to study the three-dimensional structure of this compound and its preferred conformations. The fused ring system of the molecule imposes significant conformational constraints. However, subtle variations in bond angles and dihedral angles can occur, and understanding these is crucial for predicting how the molecule fits into the active sites of enzymes and receptors.

Conformational analysis involves calculating the potential energy of the molecule as a function of its geometry to identify low-energy, stable conformations. This is particularly important when studying the interactions of this compound with biological macromolecules. For instance, molecular docking, a key molecular modeling technique, is used to predict the binding orientation of the compound to a target protein. nih.gov Successful docking requires an accurate representation of the molecule's conformation.

Studies involving the interaction of patulin (B190374) with proteins like human serum albumin (HSA) have utilized molecular modeling to understand the binding forces and conformational changes upon binding. nih.gov These models suggest that hydrophobic interactions and hydrogen bonds play a significant role in the binding process. The conformational flexibility of the ligand can influence the strength and specificity of these interactions.

Modeling TechniqueApplication to this compound
Conformational AnalysisIdentifies stable three-dimensional structures of the molecule.
Molecular DockingPredicts the preferred binding orientation and affinity to biological targets. nih.gov

Molecular Dynamics Simulations of Compound-Target Interactions

Molecular Dynamics (MD) simulations provide a dynamic view of the interactions between this compound and its biological targets over time. nih.govresearchgate.net Unlike static molecular docking, MD simulations account for the flexibility of both the ligand and the protein, as well as the surrounding solvent molecules, offering a more realistic representation of the biological environment. mdpi.com

In a typical MD simulation, the forces acting on each atom are calculated, and Newton's equations of motion are solved to predict the trajectory of the atoms over a specific period. This allows for the study of conformational changes, the stability of binding poses, and the calculation of binding free energies. For this compound, MD simulations can be used to explore the dynamics of its interaction with target proteins, revealing key residues involved in the binding and the role of water molecules in mediating the interaction.

For example, MD simulations can be applied to refine the docking poses of patulin in the active site of an enzyme. nih.gov The simulation can reveal whether the initial binding pose is stable or if the molecule reorients itself to a more favorable conformation. The results of such simulations are crucial for understanding the mechanism of action of the compound and for the rational design of inhibitors or derivatives with altered activity.

MD Simulation AspectInsight Provided for this compound Interactions
Binding Pose StabilityAssesses the stability of the compound in the active site of a target protein over time.
Conformational ChangesReveals changes in the structure of both the compound and the target protein upon binding.
Binding Free Energy CalculationProvides a quantitative estimate of the binding affinity.

In Silico Prediction of Reactivity and Metabolic Transformations

In silico methods are increasingly used to predict the reactivity and metabolic fate of xenobiotics like this compound. These predictive models are built upon our understanding of chemical reactivity and enzymatic processes.

The high reactivity of patulin, particularly its ability to react with thiol groups in molecules like cysteine and glutathione, is a key aspect of its biological activity. researchgate.net In silico models can predict such reactivity based on the electronic structure of the molecule. The electrophilic nature of certain carbon atoms in the this compound structure makes it susceptible to attack by nucleophilic thiol groups, a prediction that can be substantiated by quantum chemical calculations.

Predicting the metabolic transformations of this compound involves identifying which enzymes are likely to act on it and what the resulting metabolites will be. In silico tools for metabolism prediction often use databases of known metabolic reactions and algorithms to identify susceptible sites on the molecule. For patulin, these models could predict transformations such as hydroxylation, reduction, or conjugation reactions, which are common metabolic pathways for detoxification. nih.govmdpi.com Transcriptomic studies on organisms exposed to patulin have provided insights into the enzymes involved in its detoxification, which can be used to refine and validate these in silico models. nih.gov

In Silico PredictionRelevance to this compound
Reactivity PredictionIdentifies likely reactions with biological nucleophiles, such as thiol groups. researchgate.net
Metabolic Pathway PredictionSuggests potential enzymatic transformations and resulting metabolites.
Detoxification Enzyme IdentificationHelps to identify enzymes that may be involved in the breakdown of the compound. nih.gov

Emerging Research Frontiers and Future Directions

Discovery of Novel Biosynthetic Pathways and Enzymes

While the specific biosynthetic pathway for the parent compound 4H-Furo[3,2-c]pyran-2(6H)-one is not extensively detailed, research into the biosynthesis of the structurally similar and well-known mycotoxin, patulin (B190374) (4-hydroxy-4H-furo[3,2-c]pyran-2(6H)-one), offers significant insights. Patulin is a polyketide, a class of secondary metabolites produced by various fungi, including species of Penicillium, Aspergillus, and Byssochlamys. nih.govresearchgate.net

The biosynthesis of patulin is a complex, multi-step enzymatic process. nih.govresearchgate.net It begins with the formation of 6-methylsalicylic acid (6-MSA) from one acetyl-CoA and three malonyl-CoA units, a reaction catalyzed by the multifunctional enzyme 6-methylsalicylic acid synthase (6-MSAS), a type I polyketide synthase (PKS). nih.govrasmusfrandsen.dk This initial step is a cornerstone of polyketide synthesis, where simple carbon chains are fused to create a larger polymer. rasmusfrandsen.dk

Following the creation of 6-MSA, a cascade of at least ten enzymatic reactions occurs, involving intermediates such as m-cresol (B1676322), gentisyl alcohol, and isoepoxydon (B1201817). nih.govresearchgate.netresearchgate.net A gene cluster containing up to 15 genes (PatA-PatO) orchestrates this pathway, encoding for the necessary enzymes, transporters, and transcription factors. researchgate.netapsnet.org Key enzymes that have been identified and characterized include:

6-Methylsalicylic Acid Synthase (6-MSAS): The foundational PKS enzyme. nih.gov

Isoepoxydon Dehydrogenase (IDH): Catalyzes a crucial step in the mid-stage of the pathway. nih.govapsnet.org

Cytochrome P450 Enzymes: Involved in hydroxylation steps, such as the conversion of m-cresol to m-hydroxybenzyl alcohol and its subsequent hydroxylation to gentisyl alcohol. nih.gov

Future research is likely to focus on identifying and characterizing analogous PKS gene clusters and enzymatic pathways in other organisms that may produce the core this compound skeleton, potentially revealing novel enzymes with unique catalytic functions.

Exploration of Undiscovered Bioactivities in Non-Human or In Vitro Systems

The furo[3,2-c]pyran-4-one scaffold is a recurring motif in a variety of natural products that exhibit a wide spectrum of biological activities. beilstein-archives.org Extensive in vitro research has been dedicated to synthesizing and evaluating derivatives of this core structure, revealing significant potential in oncology and microbiology.

Anticancer and Cytotoxic Activities: A primary focus of research has been the anticancer potential of these compounds. Synthetic derivatives have demonstrated potent and selective activity against various cancer cell lines. For instance, certain 6-phenyl-4H-furo[3,2-c]pyran-4-one derivatives have shown remarkable inhibition of the SK-BR-3 breast cancer cell line. researchgate.net Other highly oxygenated furo[3,2-c]pyran-4-ones have displayed good activity against breast (MCF-7) and prostate (PC-3) cancer cell lines. beilstein-archives.org Natural products containing this skeleton, such as Neo-tanshinlactone and Phellifuropyranone, have also been reported to have cytotoxic effects on human breast cancer and mouse melanoma cells, respectively. beilstein-archives.org However, some studies also indicate that at high concentrations, certain derivatives can be cytotoxic or genotoxic to normal cells, such as human lymphocytes, by inducing the formation of micronuclei. researchgate.netnih.gov

Table 1: Selected In Vitro Anticancer and Cytotoxic Activities of Furo[3,2-c]pyran-4-one Derivatives

Antimicrobial and Other Activities: Beyond cancer research, the furo[3,2-c]pyran scaffold is being investigated for a range of other bioactivities. Studies on highly oxygenated derivatives have revealed promising antimicrobial effects. Certain compounds displayed excellent activity against fungal strains like Candida albicans and Aspergillus niger, while others were effective against bacteria such as Staphylococcus aureus and Escherichia coli. beilstein-archives.org The broader family of pyran derivatives is also known for its potential as quorum sensing inhibitors, which disrupt bacterial communication and can prevent biofilm formation, a key factor in antibiotic resistance. nih.gov

Development of Advanced Bio-detection and Sensing Technologies

While specific biodetection technologies for this compound are not yet established, the development of advanced sensors for the related mycotoxin patulin provides a clear roadmap for future research. The need for rapid, sensitive, and portable detection methods for such compounds in food safety and environmental monitoring is driving innovation. nih.gov

Current research heavily focuses on biosensor platforms, particularly those utilizing aptamers—single-stranded DNA or RNA molecules that bind to specific targets. nih.govtandfonline.com These "aptasensors" offer high selectivity and can be integrated with various transducer technologies:

Electrochemical Sensors: These devices measure changes in electrical properties (e.g., current, impedance) when the aptamer binds to the target molecule. Techniques like differential pulse voltammetry (DPV) are used for their high sensitivity. mdpi.com Recent innovations include smartphone-integrated portable devices for on-site analysis of patulin in apple juice. mdpi.comresearchgate.net

Optical Sensors: These rely on changes in light signals, such as fluorescence or surface plasmon resonance (SPR), upon target binding. tandfonline.com

Other Platforms: Technologies like quartz crystal microbalance (QCM) sensors and those based on molecularly imprinted polymers are also being explored. tandfonline.com

The development of these technologies for patulin demonstrates the potential for creating similar tools for this compound, which would be invaluable for research and potential quality control applications.

Green Chemistry Approaches to Synthesis and Degradation

Green Synthesis: Modern organic synthesis is increasingly guided by the principles of green chemistry, which prioritize efficiency, sustainability, and the reduction of hazardous waste. The synthesis of the 4H-pyran core, a key component of the target molecule, has been a major focus of these efforts. nih.gov Key strategies include:

Multicomponent Reactions (MCRs): These one-pot reactions combine three or more reactants to form a complex product in a single step, which is highly atom-economical and efficient. researchgate.netnanobioletters.com

Reusable Catalysts: The use of heterogeneous or recyclable catalysts is a cornerstone of green synthesis. For pyran derivatives, a variety of catalysts have been successfully employed, including neodymium (III) oxide (Nd2O3), copper ferrite (B1171679) (CuFe2O4) magnetic nanoparticles, and KOH-loaded calcium oxide. researchgate.netmjbas.comthieme-connect.com These catalysts can be easily separated from the reaction mixture and reused multiple times without a significant loss of activity. mjbas.com

Green Solvents and Conditions: Replacing volatile organic solvents with environmentally benign alternatives like water or ethanol (B145695) is a key goal. researchgate.net Furthermore, techniques like ultrasound irradiation are used to accelerate reactions, often leading to higher yields in shorter times under milder conditions. nanobioletters.combenthamdirect.comnih.gov

Table 2: Comparison of Green Synthesis Methods for 4H-Pyran Derivatives

Green Degradation: The environmental fate of chemical compounds is a critical consideration. Research into the degradation of related compounds provides a framework for developing green degradation strategies. Biodegradation is a particularly promising approach, viewed as a safer and more environmentally friendly method for neutralizing mycotoxins like patulin. nih.gov Various microbial species, including yeasts (Pichia, Candida) and fungi (Aspergillus niger), have been shown to effectively degrade patulin, often by converting it into less toxic metabolites like ascladiol (B1236898). frontiersin.orgnih.govresearchgate.net A novel short-chain dehydrogenase/reductase from Bacillus subtilis has recently been identified as a potent patulin-degrading enzyme, demonstrating the potential for enzymatic detoxification in food processing. nih.gov This focus on microbial and enzymatic degradation offers a sustainable path for managing potential environmental contamination.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.